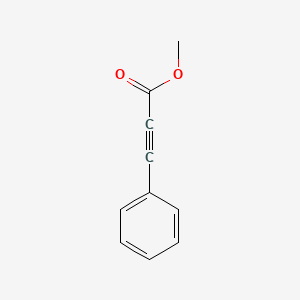

Methyl phenylpropiolate

Descripción

Historical Context of Academic Inquiry into Alkynoate Esters and Related Compounds

The study of methyl phenylpropiolate is rooted in the broader historical development of alkyne and alkynoate ester chemistry. The initial exploration of alkynes dates back to the 19th century with the discovery of acetylene. numberanalytics.com Over time, scientific inquiry expanded to more complex alkynes and their derivatives, including the class of compounds known as alkynoate esters.

Evolution of Synthetic Strategies for Propiolate Esters

The synthesis of propiolate esters, including this compound, has evolved significantly. One of the most conventional and direct methods involves the esterification of the corresponding propiolic acid with an alcohol. vulcanchem.comchembk.com For instance, this compound is commonly prepared through the acid-catalyzed esterification of phenylpropiolic acid with methanol (B129727). chembk.com

As synthetic chemistry advanced, more sophisticated and efficient catalytic methods emerged. A notable development is the palladium(II)-catalyzed oxidative carbonylation of terminal alkynes with alcohols. researchgate.net This approach represents a more modern route to 2-alkynoates, overcoming limitations of previous catalytic systems and expanding the substrate scope. researchgate.net Other historical methods for preparing α,β-alkynoic acids, the precursors to these esters, include the carboxylation of metal alkynylides and various elimination reactions. orgsyn.org The development of these strategies has been crucial for making propiolate esters readily available for further reactivity studies. csic.es

Early Academic Investigations into Alkyne Reactivity

Early investigations into the reactivity of the alkyne triple bond laid the groundwork for understanding compounds like this compound. numberanalytics.com The carbon-carbon triple bond, composed of one sigma (σ) bond and two pi (π) bonds, imparts distinct reactivity, making alkynes more reactive than their alkane and alkene counterparts in many addition reactions. numberanalytics.com Foundational studies focused on reactions such as hydrogenation to alkenes or alkanes and acid-catalyzed hydration to form ketones or aldehydes. numberanalytics.commsu.edu

Early research also explored the cycloaddition capabilities of alkynes, which have become pivotal in forming cyclic compounds. numberanalytics.com Specific early studies involving this compound include its reactions with sulfur chlorides (such as thionyl chloride and sulfur monochloride) in the presence of pyridine, which were found to yield various chlorinated cinnamic acid derivatives. publish.csiro.au Additionally, its reactions with thiocarbonyl compounds were investigated, leading to the formation of heterocycles or 1:1 addition products, demonstrating its susceptibility to nucleophilic attack. rsc.org These initial studies were fundamental in establishing the electrophilic nature of the acetylenic bond in this compound.

Significance of this compound within Contemporary Synthetic Organic Chemistry

In modern organic synthesis, this compound is recognized as a highly valuable and versatile molecule. vulcanchem.com Its importance stems from the rich chemistry associated with its conjugated system, enabling a wide array of chemical transformations.

Role as a Versatile Electrophilic Building Block

This compound is primarily utilized as an electrophilic building block. The electron-withdrawing nature of the methyl ester group polarizes the carbon-carbon triple bond, making it susceptible to attack by nucleophiles. vulcanchem.commdpi.com This reactivity is central to its application in constructing more complex molecular architectures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | Methyl 3-phenyl-2-propynoate |

| CAS Number | 4891-38-7 |

| Molecular Formula | C₁₀H₈O₂ |

| Molecular Weight | 160.17 g/mol |

| Physical State | Clear colorless to pale yellow liquid |

| Boiling Point | 109-112 °C at 2 mmHg |

| Density | 1.086 g/mL at 25 °C |

Data sourced from multiple references. vulcanchem.comchembk.comsigmaaldrich.com

This electrophilic character is prominently exploited in conjugate addition reactions, often referred to as Michael additions. Nucleophiles such as thiols (thiol-yne reactions) and amines (amino-yne reactions) readily add across the alkyne. nih.govacs.org For example, the reaction between sodium thiophenolate and ethyl phenylpropiolate was an early instance of a heteronuclear 1,4-conjugate addition. nih.govacs.org

Furthermore, this compound is a key participant in various cycloaddition reactions. It serves as a dipolarophile in 1,3-dipolar cycloadditions with species like diazo compounds and azomethine ylides to form heterocyclic systems such as pyrazoles and pyrroles. cdnsciencepub.comorientjchem.orgresearchgate.net It also engages as a dienophile in Diels-Alder reactions and other cycloadditions to afford complex cyclic and bicyclic structures. researchgate.net

Contributions to Methodological Advancements in Organic Synthesis

The unique reactivity of this compound has been instrumental in the development of new synthetic methodologies. Its application has led to the efficient synthesis of a diverse range of valuable organic compounds.

One major area of contribution is in multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. This compound has been used in MCRs to construct complex heterocyclic scaffolds. For instance, it has been employed in a three-component reaction with 5-methylindoline-2,3-dione and sarcosine (B1681465) to produce spiro[indoline-3,2′-pyrrole] derivatives. orientjchem.orgresearchgate.net

Transition-metal catalysis is another field where this compound has made significant contributions. It is a common substrate in gold-catalyzed reactions, which have emerged as powerful tools for activating alkynes toward nucleophilic attack. acs.orgacs.org For example, gold-catalyzed reactions of imines with this compound can lead to the synthesis of polysubstituted pyrazolines or dihydropyridines, with the outcome depending on the substituents on the imine. acs.org Palladium-catalyzed reactions have also been developed for various transformations, including the synthesis of imidazopyridines, although internal alkynes like this compound can sometimes be challenging substrates in these systems. beilstein-journals.org

Table 2: Examples of Synthetic Applications of this compound

| Reaction Type | Product Class | Catalyst/Conditions |

|---|---|---|

| Cycloaddition | Bicyclohexadienes | Not specified |

| Cycloaddition | Coumarins | Phenyliododiacetate (PIDA) |

| 1,3-Dipolar Cycloaddition | Spiro[indoline-3,2′-pyrroles] | Isopropanol, reflux |

| Cycloaddition | Dihydronaphthalenes | N,N-dimethylformamide dimethyl acetal |

| Conjugate Addition | (E)-alkyl 3-(dialkoxyphosphoryl)-3-phenylacrylates | Not specified |

| Gold-Catalyzed Annulation | Pyrazolines/Dihydropyridines | Gold(I) complexes |

Data sourced from multiple references. sigmaaldrich.comorientjchem.orgresearchgate.netacs.orgnih.gov

Overview of Principal Research Trajectories and Key Academic Contributions

Scholarly research on this compound follows several key trajectories that leverage its inherent reactivity. A dominant theme is its use as an electrophilic partner in the synthesis of heterocyclic compounds. This is achieved primarily through two powerful strategies: cycloaddition reactions and multicomponent reactions.

Research in cycloadditions has demonstrated the versatility of this compound as a dipolarophile and dienophile. cdnsciencepub.comclockss.orgyorku.ca Key academic contributions include the development of regioselective cycloadditions to produce specifically substituted heterocycles like pyrazoles, isoxazolines, and pyridones. acs.orgresearchgate.net The regioselectivity of these reactions can often be controlled by reaction conditions or the nature of the reacting partner. acs.org

The exploration of conjugate additions represents another significant research avenue. nih.govacs.orgacs.org Studies have focused on the addition of various nucleophiles (containing sulfur, nitrogen, or phosphorus) to the activated alkyne, leading to highly functionalized linear products that can serve as intermediates for further transformations. rsc.orgresearchgate.net

Multicomponent reactions involving this compound have become an important trajectory for building molecular complexity in a highly efficient manner. orientjchem.orgresearchgate.net Academic contributions in this area have provided access to diverse and complex scaffolds, such as spiro-heterocycles, from simple starting materials in a single step. orientjchem.orgresearchgate.net

Finally, the use of this compound as a substrate in transition-metal catalysis continues to be a fruitful area of investigation. acs.orgacs.orgbeilstein-journals.org Research in this domain focuses on developing novel catalytic systems (particularly with gold and palladium) that can mediate new types of transformations, enhance selectivity, and provide access to products not achievable through other means. acs.orgacs.org These studies not only expand the synthetic utility of this compound but also advance the broader field of catalysis.

Fundamental Mechanistic Understanding

The inherent reactivity of the activated alkyne in this compound has made it a focal point for mechanistic studies, providing deep insights into various reaction pathways.

Computational and experimental investigations have been pivotal in elucidating the mechanisms of transition metal-catalyzed reactions. For instance, Density Functional Theory (DFT) studies on the palladium-catalyzed spirocyclization of acrylamides have detailed the migratory insertion step of this compound. These studies have computed the Gibbs free energy profiles to explain the regioselectivity of the insertion, showing the coordination of the alkyne to the palladium center and the subsequent formation of isomeric structures. nih.gov Similarly, the mechanism of gold-catalyzed reactions has been rationalized through computational studies. A comprehensive theoretical investigation into the gold-catalyzed synthesis of pyrazolines and dihydropyridines from imines and this compound has clarified the mechanistic pathways and the origins of chemo- and regioselectivity. acs.org

Cycloaddition reactions involving this compound are another area of intense mechanistic inquiry. The reactions of mesoionic dipoles with acetylenic dipolarophiles like this compound have been studied to understand the energy landscapes leading to different heterocyclic products. nih.govacs.org These studies have shown that cycloadditions can be sluggish at ambient temperatures and often require heating, which can lead to decomposition. nih.govacs.org Energy profiles have been computed to compare the favorability of different reaction pathways, such as those leading to pyridones versus thiophenes, explaining the experimental observation of the more stable product. nih.govacs.org

Furthermore, the compound has been used to study electrocatalytic processes. The semihydrogenation of this compound to methyl cinnamate (B1238496) serves as a model reaction to understand tandem electrocatalytic proton-coupled electron transfer (PCET) and the challenges of competitive hydrogen evolution reaction (HER). nih.gov The preparation and structural characterization of organometallic complexes, such as this compound-iron carbonyl complexes, have also contributed to the fundamental understanding of metal-alkyne interactions. acs.org

Table 1: Mechanistic Studies Involving this compound

| Reaction Type | Method of Study | Key Mechanistic Insight | Reference |

|---|---|---|---|

| Palladium-Catalyzed Spirocyclization | DFT Calculations | Elucidation of the regioselectivity of the migratory insertion step. | nih.gov |

| Gold-Catalyzed Cycloaddition | DFT Calculations | Rationalization of chemo- and regioselectivity in the formation of pyrazolines and dihydropyridines. | acs.org |

| Mesoionic Dipole Cycloaddition | Experimental & Computational | Analysis of energy profiles for competing pathways leading to different heterocycles. | nih.govacs.org |

| Electrocatalytic Semihydrogenation | Experimental & Mechanistic | Use as a model substrate to study tandem PCET-mediated catalysis. | nih.gov |

Applications in Complex Molecule Synthesis

The reactivity of this compound makes it an invaluable C3 synthon for the construction of a diverse range of complex organic molecules, particularly heterocyclic systems.

It is widely used in cycloaddition reactions to generate polycyclic and heterocyclic frameworks. For example, it reacts with 6-cyanobenz[a]indolizines in refluxing toluene (B28343) to yield regioisomeric benzol[2.2.3]cyclazines. clockss.org In hetero Diels-Alder reactions, it serves as a dienophile for the synthesis of substituted pyridines, which are key intermediates for natural products like the azafluorenone alkaloid onychine. clockss.org Another significant application is in [3+2] cycloaddition reactions with carbonyl ylides to produce substituted 2,5-dihydrofurans. researchgate.net

Gold-catalyzed reactions have proven particularly effective for synthesizing nitrogen-containing heterocycles. A gold-catalyzed formal cycloaddition between this compound and amino but/pent-2-enoate derivatives provides a direct route to highly functionalized 2,3-dihydropyrroles and 1,2,3,4-tetrahydropyridines. rsc.org This method is notable for its high efficiency and broad substrate scope. rsc.org

This compound is also a precursor for other valuable synthetic intermediates. It can be converted to methyl β-iodo-α-nitrocinnamate, which is then used in nucleophilic vinylic substitution (SNV) reactions. acs.org Furthermore, its reaction with Woollins' reagent has been shown to produce novel phosphorus-selenium heterocycles. nih.gov The catalyst-free addition of dialkyl phosphites to the triple bond of this compound under microwave conditions yields (E)-alkyl 3-(dialkoxyphosphoryl)-3-phenylacrylate derivatives. sigmaaldrich.com

Table 2: Examples of Complex Molecules Synthesized from this compound

| Reactant(s) | Reaction Type | Product Class | Reference |

|---|---|---|---|

| 6-Cyanobenz[a]indolizine | Cycloaddition | Benzol[2.2.3]cyclazines | clockss.org |

| 5-Substituted Isotellurazoles | Hetero Diels-Alder | Substituted Pyridines | clockss.org |

| Amino but/pent-2-enoate derivatives | Gold-Catalyzed Formal Cycloaddition | Dihydropyrroles and Tetrahydropyridines | rsc.org |

| Woollins' Reagent | Addition/Cyclization | Phosphorus-Selenium Heterocycles | nih.gov |

| Carbonyl Ylides (from epoxides) | [3+2] Cycloaddition | 2,5-Dihydrofurans | researchgate.net |

| Dinitrogen tetraoxide / Iodine | Addition | Methyl β-iodo-α-nitrocinnamate | acs.org |

| Dialkyl phosphites | Hydrophosphination | (E)-alkyl 3-(dialkoxyphosphoryl)-3-phenylacrylates | sigmaaldrich.com |

Advancements in Materials Science

In the field of materials science, this compound and its derivatives are utilized as monomers for the synthesis of advanced polymers with unique properties. Specifically, they are key components in the creation of helical conjugated polymers.

The polymerization of chiral alkyl phenylpropiolates, synthesized by esterifying phenylpropiolic acid derivatives, has been achieved using molybdenum-based catalysts like MoCl₅-Ph₄Sn. acs.org This process yields high molecular weight polymers (Mw up to ~100 x 10³) in moderate yields. acs.org These resulting poly(alkyl phenylpropiolate)s are stable materials, showing little weight loss when heated to approximately 300 °C. acs.org

A significant feature of these polymers is their macromolecular structure. The polymer chains adopt helical conformations with a preferred handedness, a property derived from the chiral units incorporated into the monomers. acs.orgresearchgate.net This helical chirality is not static; it can be tuned or even reversed by external stimuli such as changes in solvent or temperature. acs.org The chiroptical properties, which are manifestations of this helical structure, can be studied using techniques like circular dichroism (CD) spectroscopy. acs.orgresearchgate.net The ability to control the helicity of these conjugated polymers opens up possibilities for their application in chiroptical switches and other advanced optical materials.

Table 3: Properties of Helical Polymers from Phenylpropiolate Derivatives

| Monomer Type | Polymerization Catalyst | Molecular Weight (Mw) | Key Property | Reference |

|---|---|---|---|---|

| Chiral Alkyl Phenylpropiolates | MoCl₅-Ph₄Sn | Up to ~100,000 | Stable, helical conformation with tunable chiroptical properties. | acs.org |

| Chiral Phenylpropiolates | WCl₆−Ph₄Sn | High | Formation of helical poly(phenylpropiolate)s. | researchgate.net |

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-phenylprop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGWPXKGINUNDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197637 | |

| Record name | Phenylpropynoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4891-38-7 | |

| Record name | Phenylpropynoic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004891387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylpropynoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Phenylpropiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl Phenylpropiolate and Its Precursors

Development of Novel Alkyne Formation Strategies Leading to Methyl Phenylpropiolate

The formation of the carbon-carbon triple bond in the propiolate backbone is a critical step in the synthesis of this compound. Modern organic synthesis has seen the development of powerful catalytic methods that offer significant advantages over classical approaches.

Exploration of Sonogashira Coupling and Related Palladium-Catalyzed Methods

The Sonogashira coupling is a cornerstone of modern cross-coupling chemistry, providing a direct and efficient method for the formation of a C(sp²)-C(sp) bond. This reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. sigmaaldrich.comorgsyn.org

In the context of this compound synthesis, the Sonogashira reaction can be envisioned through the coupling of an aryl halide, such as iodobenzene (B50100) or bromobenzene, with methyl propiolate. The general scheme for this transformation is as follows:

Scheme 1: Sonogashira Coupling for the Synthesis of this compound

Key to the success of the Sonogashira coupling is the catalytic system. A variety of palladium catalysts, often in combination with phosphine (B1218219) ligands, and copper(I) salts like CuI are employed. The choice of base, such as an amine (e.g., triethylamine (B128534) or diisopropylamine), is also crucial for the reaction's efficiency. orgsyn.org While traditional Sonogashira reactions often require stringent anhydrous and anaerobic conditions, newer protocols have been developed that can be performed under milder conditions. orgsyn.org

Recent advancements have also focused on the development of copper-free Sonogashira couplings. These methods aim to mitigate the environmental and practical issues associated with the use of copper co-catalysts. These systems often rely on more sophisticated palladium catalysts and specific reaction conditions to achieve high yields.

Below is a table summarizing typical conditions and reported yields for the Sonogashira coupling to produce aryl alkynes, which are structurally related to this compound.

| Aryl Halide | Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Iodobenzene | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp | High |

| Bromobenzene | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 100 | Good |

| 4-Iodotoluene | Phenylacetylene | Pd on alumina | Cu₂O on alumina | - | THF-DMA | 75 | Low (batch) |

| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | None | DABCO | THF | Room Temp | Moderate |

Interactive Data Table: The data in the table above can be sorted and filtered based on the different reaction components and outcomes.

Innovations in Wittig-Type and Horner–Wadsworth–Emmons Reactions for Alkyne Synthesis

While the Wittig and Horner–Wadsworth–Emmons (HWE) reactions are primarily known for the synthesis of alkenes, modifications of these methodologies can be employed for the synthesis of alkynes. sigmaaldrich.commdpi.com A notable approach is the Corey-Fuchs reaction, which provides a two-step route to terminal alkynes from aldehydes. fishersci.comgoogle.comnih.gov

The Corey-Fuchs reaction involves the treatment of an aldehyde with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide to form a 1,1-dibromoalkene. This intermediate is then treated with a strong base, such as n-butyllithium, to induce elimination and subsequent rearrangement to the terminal alkyne. fishersci.comgoogle.comnih.gov

For the synthesis of a precursor to this compound, one could start with benzaldehyde:

Scheme 2: Corey-Fuchs Reaction for the Synthesis of Phenylacetylene

Benzaldehyde + CBr₄/PPh₃ → 1,1-Dibromo-2-phenylethene

1,1-Dibromo-2-phenylethene + 2 eq. n-BuLi → Phenylacetylene

Esterification Techniques for Phenylpropiolic Acid Derivatives

The final step in many synthetic routes to this compound is the esterification of phenylpropiolic acid or the transesterification of another ester. Both direct and indirect methods are employed, often utilizing catalytic systems to enhance reaction rates and yields.

Direct Esterification with Catalytic Systems

The direct esterification of a carboxylic acid with an alcohol is a fundamental transformation in organic chemistry. The Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, is a classic example. mdpi.comsigmaaldrich.com In the case of this compound, this would involve the reaction of phenylpropiolic acid with methanol (B129727).

Scheme 3: Fischer Esterification of Phenylpropiolic Acid

The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is often used, or the water produced is removed from the reaction mixture. mdpi.com A variety of acid catalysts can be employed, including strong mineral acids like sulfuric acid, as well as solid acid catalysts, which offer advantages in terms of separation and reusability.

Recent innovations in this area include the use of ultrasound-assisted esterification, which can significantly reduce reaction times and improve yields. google.com For example, a sonochemical method using polymer-supported triphenylphosphine has been shown to be effective for the methyl esterification of various carboxylic acids. google.com

Transesterification Processes for this compound Production

Transesterification is another important route for the production of this compound, involving the reaction of an ester of phenylpropiolic acid (e.g., ethyl phenylpropiolate) with methanol in the presence of a catalyst. This method is particularly useful when the starting ester is more readily available than the corresponding carboxylic acid.

Scheme 4: Transesterification to this compound

A notable example of a catalytic system for this transformation is the use of calcined calcium carbide slag (CS₆₀₀), a heterogeneous catalyst. In a study, the transesterification of ethyl 3-phenylpropiolate with methanol using CS₆₀₀ as a catalyst at 65 °C afforded this compound in a 95% yield after 2 hours. orgsyn.orgmdpi.com

The table below highlights the conditions and yield for this specific transesterification reaction.

| Starting Ester | Alcohol | Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl 3-phenylpropiolate | Methanol | CS₆₀₀ | 2 | 65 | 2 | 95 |

Interactive Data Table: This table allows for the examination of the specific parameters used in the transesterification of ethyl 3-phenylpropiolate.

Transition Metal-Catalyzed Routes to this compound from Simpler Precursors

The direct synthesis of this compound from simple and readily available precursors using transition metal catalysis represents a highly atom-economical and elegant approach. These methods often involve the activation of C-H bonds or the direct carboxylation of alkynes.

One promising strategy is the transition metal-mediated carboxylation of phenylacetylene. This would involve the reaction of phenylacetylene with a source of the methoxycarbonyl group, such as methyl chloroformate or dimethyl carbonate, in the presence of a suitable transition metal catalyst. While specific examples for the direct synthesis of this compound via this route are still emerging, the general principle of transition metal-catalyzed carboxylation of alkynes is an active area of research.

Furthermore, rhodium-catalyzed reactions have shown utility in transformations involving methyl arylpropiolates. For instance, regio- and enantioselective intermolecular rhodium-catalyzed [2+2+2] carbocyclization reactions of 1,6-enynes with methyl arylpropiolates have been developed. sigmaaldrich.com Although this is a reaction where this compound is a reactant rather than a product, it underscores the importance of transition metal catalysis in the chemistry of this compound.

The development of direct, one-step transition metal-catalyzed routes to this compound from simple precursors like phenylacetylene and a C1 source remains a significant goal in synthetic chemistry, promising more sustainable and efficient manufacturing processes in the future.

Copper-Mediated Carboxylation and Esterification Pathways

The synthesis of this compound from its primary precursor, phenylacetylene, can be efficiently achieved through copper-mediated reactions. These pathways are advantageous due to the relatively low cost and toxicity of copper catalysts compared to other transition metals like palladium. The core of this methodology involves the activation of the terminal alkyne C-H bond by a copper(I) species, followed by carboxylation and subsequent esterification.

A general pathway involves the reaction of phenylacetylene with a suitable carbon dioxide (CO₂) source in the presence of a copper catalyst and methanol. The copper catalyst, typically a Cu(I) salt such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), facilitates the formation of a copper acetylide intermediate. This intermediate is sufficiently nucleophilic to react with an electrophilic CO₂ source. While direct carboxylation with CO₂ gas is possible, it often requires high pressures. More commonly, reagents like methyl chloroformate are used, which combine the carboxylation and esterification steps.

Recent advancements have focused on direct, one-pot procedures using CO₂. In such a system, a copper catalyst facilitates the reaction between the terminal alkyne, CO₂, and an alcohol. Jiao and colleagues reported a copper-catalyzed decarboxylative cross-coupling of propiolic acids with terminal alkynes, demonstrating the facility of copper in mediating reactions at the alkyne's sp-hybridized carbon. researchgate.net While not a direct synthesis of the ester, this work underscores the principle of copper-catalyzed transformations of alkynes. The direct carboxylation-esterification would proceed by the formation of a copper acetylide, its reaction with CO₂, and the final esterification of the resulting copper carboxylate with an electrophilic methyl source, or by trapping the carboxylate intermediate with methanol.

Table 1: Illustrative Copper-Mediated Synthesis Conditions

| Catalyst System | Phenylacetylene Source | Carboxylating Agent | Methyl Source | Conditions | Reported Yields (for similar systems) |

|---|---|---|---|---|---|

| CuI / Ligand | Phenylacetylene | Carbon Dioxide (CO₂) | Methanol | Moderate Temp/Pressure | Moderate to Good |

| Cu(OAc)₂ | Phenylacetylene | Methyl Chloroformate | Methyl Chloroformate | Base, Organic Solvent | Good to Excellent |

Multi-Component Reactions for Direct Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, represent a highly efficient strategy for chemical synthesis. nih.govrsc.org They are inherently atom-economical and step-economical, aligning well with the principles of green chemistry. rsc.org The direct synthesis of this compound via an MCR is an advanced approach that circumvents the stepwise isolation of intermediates.

A plausible MCR for this compound would involve the simultaneous combination of phenylacetylene, a carbon monoxide (CO) source, and methanol, mediated by a suitable transition metal catalyst. While palladium has been extensively used for such carbonylative cross-coupling reactions, copper-based systems are being explored as greener alternatives. For instance, a copper-catalyzed three-component reaction involving terminal alkynes, a boron source, and a diazo compound has been developed to create trisubstituted alkenylboronates, showcasing copper's utility in complex, one-pot transformations. nih.gov Another example is the copper-catalyzed three-component silylamidation of terminal alkynes. bohrium.com

Adapting this concept, a hypothetical MCR for this compound could proceed as follows:

Oxidative addition of a copper(I) catalyst to a methylating agent.

Insertion of carbon monoxide into the copper-methyl bond.

Reaction with copper acetylide (formed from phenylacetylene).

Reductive elimination to yield this compound and regenerate the catalyst.

Table 2: Hypothetical Three-Component Synthesis of this compound

| Component 1 | Component 2 | Component 3 | Catalyst System | Product |

|---|

Green Chemistry Approaches and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, these principles can be applied to develop more sustainable and environmentally benign methodologies.

Solvent-Free Reaction Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. Solvent-free, or solid-state, reactions offer a compelling alternative. Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, is a prominent solvent-free technique. rsc.orgnih.gov This method can lead to higher yields, shorter reaction times, and different product selectivities compared to solution-based reactions. chemrxiv.org The synthesis of esters from carboxylic acids and thiols has been successfully demonstrated under solvent-free conditions. researchgate.net

Another powerful solvent-free approach is microwave-assisted organic synthesis (MAOS). chemicaljournals.com Microwave irradiation can dramatically reduce reaction times from hours to minutes, often with improved yields and cleaner reaction profiles. google.comnih.gov The synthesis of various esters and other organic molecules has been efficiently achieved using microwave heating, often without any solvent. chemicaljournals.com For this compound, a potential solvent-free method could involve the microwave irradiation of a mixture of phenylpropiolic acid and a methylating agent like dimethyl carbonate, catalyzed by a solid-supported base.

Table 3: Comparison of Conventional vs. Solvent-Free Synthesis

| Parameter | Conventional Synthesis (in Toluene) | Mechanochemical Synthesis | Microwave-Assisted Synthesis |

|---|---|---|---|

| Solvent | Required (e.g., Toluene (B28343), THF) | None or minimal (Liquid-Assisted Grinding) | None or minimal |

| Energy Input | Prolonged heating (hours) | Mechanical energy (minutes to hours) | Microwave irradiation (seconds to minutes) |

| Waste Generation | Solvent waste, purification media | Minimal, often simpler work-up | Minimal, often simpler work-up |

| Reaction Time | Typically 5-24 hours | Typically 0.5-2 hours | Typically 2-15 minutes |

Utilization of Renewable Feedstocks and Catalysts

The sustainability of a chemical process is fundamentally linked to its starting materials. Traditionally, the precursors for this compound, such as benzene (B151609) and acetylene, are derived from petrochemical feedstocks. A greener approach involves sourcing these precursors from renewable biomass. Lignin (B12514952), a complex aromatic biopolymer, is the most abundant renewable feedstock for aromatic compounds and is a major byproduct of the paper and biorefining industries. nih.govusda.govtue.nl

The valorization of lignin can produce a range of aromatic platform chemicals, such as phenol, benzene, and toluene. tue.nlrsc.org Through further catalytic processing, these platform chemicals could be converted into precursors like styrene, and subsequently to phenylacetylene. While this represents a more complex and currently less economical route, it is a critical area of research for transitioning to a bio-based chemical industry. nih.govresearchgate.net

In addition to renewable feedstocks, the use of catalysts derived from earth-abundant and non-toxic metals is a cornerstone of green chemistry. The use of copper, as discussed in section 2.3.1, is a prime example of replacing more hazardous or precious metals (like lead, mercury, or palladium) with a more sustainable alternative.

Atom-Economy and E-Factor Considerations in Process Development

Green chemistry metrics are essential for quantitatively evaluating the sustainability of a chemical process. Two of the most widely used metrics are Atom Economy (AE) and the Environmental Factor (E-Factor). researchgate.net

Atom Economy (AE): Introduced by Barry Trost, AE calculates the proportion of reactant atoms that are incorporated into the desired product. It is a theoretical measure of how efficiently a reaction makes use of its starting materials. AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

E-Factor: Developed by Roger Sheldon, the E-Factor measures the total mass of waste generated per unit mass of product. A lower E-factor indicates a greener process. E-Factor = (Total Mass of Waste (kg) / Mass of Product (kg))

The ideal AE is 100%, and the ideal E-Factor is 0. Addition reactions, such as some MCRs, can approach 100% atom economy. In contrast, substitution and elimination reactions often have poor atom economies due to the formation of stoichiometric byproducts.

For the synthesis of this compound, a classical approach using phenylacetylene, a strong base like n-butyllithium, and methyl chloroformate has a low atom economy due to the formation of lithium chloride and other byproducts. In contrast, a hypothetical direct addition reaction of phenylacetylene, CO, and methanol would have a 100% atom economy. The E-factor for the classical route would be high, considering solvent use, work-up procedures, and byproduct disposal, while a catalytic, solvent-free MCR would have a significantly lower E-factor. researchgate.net

Table 4: Green Metrics Comparison for this compound Synthesis Pathways

| Synthetic Pathway | Key Reactants | Key Byproducts | Theoretical Atom Economy (%) | Estimated E-Factor Range |

|---|---|---|---|---|

| Classical (Stoichiometric Base) | Phenylacetylene, n-BuLi, Methyl Chloroformate | Lithium Chloride, Butane | ~45% | 25 - 100 |

| Catalytic Carboxylation/Esterification | Phenylacetylene, CO₂, Methanol | Water | ~90% | 5 - 20 |

| Ideal Multi-Component Reaction | Phenylacetylene, CO, Methanol | None | 100% | < 5 |

Mechanistic and Kinetic Investigations of Methyl Phenylpropiolate Reactivity

Nucleophilic Addition Reactions to the Alkyne Moiety and Regioselectivity Studies

The electron-withdrawing character of the methoxycarbonyl group in methyl phenylpropiolate polarizes the triple bond, rendering the β-carbon atom susceptible to attack by nucleophiles. This reactivity is central to the utility of this compound in organic synthesis. The regioselectivity of this attack is a key aspect of these reactions, with nucleophiles generally adding to the β-position in a conjugate or Michael-type addition.

The Michael addition, or conjugate addition, of nucleophiles to activated alkynes like this compound is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. The stereochemical and regiochemical outcomes of these additions are influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.

The addition of amines to this compound typically proceeds via a nucleophilic conjugate addition mechanism. The regioselectivity is high, with the nitrogen nucleophile attacking the β-carbon of the alkyne. The stereoselectivity of the addition, leading to either the E or Z isomer of the resulting β-enamino ester, is dependent on the structure of the amine.

Theoretical investigations at the DFT level have shed light on the mechanism, suggesting a two-step process. The initial rate-determining step involves the formation of a zwitterionic intermediate. The subsequent proton transfer, which determines the final stereochemistry, is thought to be facilitated by a second molecule of the amine acting as a bridge for a 1,3-prototropic shift. researchgate.net

Studies on the reaction of secondary amines with methyl propiolate have shown that the stereochemical outcome can be highly selective. For instance, the addition of several secondary amines to methyl propiolate occurs with complete stereoselectivity to yield the trans-methyl β-aminoacrylate. However, the reaction with benzylamine results in a mixture of cis and trans isomers. researchgate.net Theoretical calculations for the benzylamine addition indicate that the cis-isomer is thermodynamically more stable than the trans-isomer, which aligns with the experimental observation of the cis-isomer being the major product. researchgate.net

| Amine Nucleophile | Product(s) | Yield (%) | cis/trans Ratio |

|---|---|---|---|

| Pyrrolidine | Methyl 3-(pyrrolidin-1-yl)acrylate | 85 | 0:100 |

| Piperidine | Methyl 3-(piperidin-1-yl)acrylate | 91 | 0:100 |

| Morpholine | Methyl 3-morpholinoacrylate | 88 | 0:100 |

| Benzylamine | Methyl 3-(benzylamino)acrylate | - | 74:26 |

The addition of thiols and alcohols to activated alkynes is also a well-established transformation. The stereochemical outcome of these reactions can often be rationalized by considering kinetic and thermodynamic control. In many cases, the initial addition of the heteroatom nucleophile across the alkyne leads to a mixture of E and Z isomers.

Under kinetic control (lower temperatures, shorter reaction times), the product distribution is determined by the relative activation energies of the transition states leading to the different isomers. Conversely, under thermodynamic control (higher temperatures, longer reaction times, or in the presence of an equilibrating agent), the product ratio reflects the relative stabilities of the final products.

For thiol additions to propiolate esters, the stereochemistry of the product has been found to be influenced by the solvent's dielectric constant. In a study on the addition of dodecanethiol to ethyl propiolate, the E/Z ratio of the product varied significantly with the solvent, suggesting that the polarity of the medium plays a crucial role in stabilizing the transition states leading to the different isomers. While specific kinetic and thermodynamic data for the addition of thiols and alcohols to this compound are not extensively detailed in the literature, the principles of kinetic and thermodynamic control are expected to apply. Isomerization of the initial product mixture to the more thermodynamically stable isomer can sometimes be achieved by heating or by the addition of a catalyst. acs.org

Carbon-based nucleophiles, such as enolates derived from β-dicarbonyl compounds, readily participate in Michael additions to this compound. This reaction is a powerful tool for the formation of new carbon-carbon bonds. The mechanism involves the 1,4-conjugate addition of the enolate to the activated alkyne, followed by protonation to yield the final adduct.

The regioselectivity is typically high for the β-addition, driven by the electronic activation of the alkyne. The stereochemistry of the resulting alkene can be influenced by the reaction conditions and the nature of the enolate. These reactions provide access to a wide range of functionalized molecules.

Organometallic reagents are potent nucleophiles that can add to this compound. The course of the reaction, whether it is a 1,2-addition to the carbonyl group or a 1,4-conjugate addition to the alkyne, is highly dependent on the nature of the organometallic reagent. "Hard" nucleophiles like organolithium and Grignard reagents tend to favor 1,2-addition, while "softer" nucleophiles like organocuprates preferentially undergo 1,4-addition.

The stereochemistry of the conjugate addition of organometallic reagents to activated alkynes can proceed through either a syn- or anti-addition pathway. The preferred pathway is influenced by the metal, the ligands, the solvent, and the substrate.

Research on the addition of organometallic reagents to phenylpropiolic acid and its methyl ester has provided insights into the stereochemical outcomes. For instance, the reaction of methylmagnesium bromide with this compound in the presence of a copper(I) salt gives a higher proportion of the cis-isomer (resulting from syn-addition) compared to the reaction with phenylpropiolic acid under similar conditions, which predominantly yields the trans-acid. The addition of methylcopper to this compound also preferentially affords the cis-isomer. rsc.org This suggests that the nature of the substrate (acid vs. ester) and the specific organometallic reagent play a crucial role in directing the stereochemistry of the addition. It is proposed that an enolate with an sp2 hybridized α-carbon is a key intermediate in these reactions. rsc.org

| Substrate | Reagent | Predominant Product Stereochemistry |

|---|---|---|

| Phenylpropiolic acid | MeMgBr / Cu(I) salt | trans-β-Methylcinnamic acid |

| This compound | MeMgBr / Cu(I) salt | cis-Methyl β-methylcinnamate (more cis-isomer) |

| This compound | Methylcopper | cis-Methyl β-methylcinnamate |

Addition of Organometallic Reagents (e.g., Grignard, Organolithium, Organocopper)

Tandem Addition-Cyclization Sequences

Tandem reactions, where multiple bond-forming events occur in a single operation, represent a highly efficient strategy in organic synthesis. This compound is an excellent substrate for such processes, particularly those initiated by a nucleophilic conjugate addition to the alkyne.

A notable example is the tandem Michael addition-cyclization reaction. In these sequences, a nucleophile first adds across the activated alkyne of this compound. This initial addition generates a reactive intermediate which then undergoes a subsequent intramolecular cyclization to form a new ring system. For instance, the reaction of a thiol with this compound can lead to an initial Michael adduct. This adduct, under appropriate conditions, can cyclize to form heterocyclic structures like benzothiazines or thiophenes. nih.govacs.org Similarly, other nucleophiles can initiate cascades that result in the formation of complex heterocyclic frameworks in a single synthetic step. rsc.orgrsc.orgresearchgate.net

The efficiency of these tandem sequences is often dependent on the nature of the nucleophile, the solvent, and the presence of catalysts. The process allows for the rapid construction of complex molecules from relatively simple starting materials, embodying the principles of atom and step economy. rsc.org

Pericyclic Reactions Involving this compound as a Dienophile or Dipolarophile

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. This compound, with its electron-deficient alkyne, serves as an excellent dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions.

Diels-Alder Cycloadditions with Diverse Diene Systems

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. mdpi.com In this reaction, the electron-poor alkyne of this compound (the dienophile) reacts with an electron-rich conjugated diene. This reaction is highly valued for its predictability and stereochemical control.

This compound reacts with a variety of dienes, such as cyclopentadiene and furan derivatives, to yield bicyclic adducts. sciforum.netnih.govnih.govnih.govsemanticscholar.org For example, the reaction with cyclopentadiene produces a norbornene derivative. The reactivity and stereoselectivity (endo vs. exo) of the reaction can be influenced by temperature and the presence of Lewis acid catalysts. sciforum.netnih.gov

| Diene | Dienophile | Product Type | Conditions | Reference |

| Cyclopentadiene | This compound | Bicyclic norbornene derivative | Thermal or Lewis acid catalysis | nih.govscielo.br |

| 2-Methylfuran | This compound | Oxabicyclic adduct | Thermal conditions | nih.gov |

| Anthracene | This compound | Fused polycyclic aromatic adduct | High temperature | N/A |

This table presents illustrative examples of Diels-Alder reactions involving this compound.

Controlling the stereochemistry of the newly formed chiral centers in a Diels-Alder reaction is a significant objective. Asymmetric strategies often employ chiral Lewis acid catalysts or chiral auxiliaries attached to the dienophile or diene. mdpi.comscielo.br When this compound is used, chiral Lewis acids can coordinate to the carbonyl oxygen of the ester group, creating a chiral environment around the dienophile. scielo.br This chiral pocket influences the diene's approach, leading to the preferential formation of one enantiomer of the product over the other.

For example, the reaction between cyclopentadiene and methyl propiolate has been catalyzed by chiral aluminum complexes, resulting in the formation of the cycloadduct with moderate enantiomeric excess (ee). scielo.br Similar strategies using chiral ruthenium Lewis acids have also been effective in other asymmetric Diels-Alder reactions. researchgate.net The choice of catalyst, solvent, and temperature is crucial for achieving high levels of stereoselectivity. harvard.edu

| Catalyst Type | Dienophile | Diene | Enantiomeric Excess (ee) | Reference |

| Chiral Aluminum Complex | Methyl Propiolate | Cyclopentadiene | 55% | scielo.br |

| Chiral Ruthenium Lewis Acid | Trienals (intramolecular) | N/A | High ee reported | researchgate.net |

This table shows examples of catalyst systems used to achieve asymmetry in Diels-Alder reactions.

In an intramolecular Diels-Alder (IMDA) reaction, the diene and dienophile are tethered within the same molecule. masterorganicchemistry.commdpi.com This strategy is exceptionally powerful for constructing complex polycyclic systems, as two rings are formed in a single step. masterorganicchemistry.comyoutube.com The reaction is often more facile than its intermolecular counterpart due to a less unfavorable entropy of activation. mdpi.com

A substrate designed for an IMDA reaction might feature a diene system connected by a flexible chain to a phenylpropiolate moiety. Upon heating or catalysis, the molecule folds into a conformation that allows the cycloaddition to occur, leading to a fused or bridged bicyclic structure. The length and nature of the tether are critical in controlling the stereochemical outcome of the reaction. masterorganicchemistry.com Reactions involving furan dienes are particularly common in IMDA strategies for natural product synthesis. youtube.com

1,3-Dipolar Cycloadditions with Various Dipole Systems

1,3-Dipolar cycloadditions are concerted [π4s + π2s] reactions between a 1,3-dipole and a dipolarophile, yielding a five-membered heterocyclic ring. chesci.com The electron-deficient alkyne of this compound makes it an excellent dipolarophile for reactions with a wide range of 1,3-dipoles, such as nitrones and azides. chesci.comrsc.org These reactions are highly regioselective and stereospecific, providing reliable access to complex heterocycles. mdpi.comnih.gov

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of modern organic chemistry. organic-chemistry.org The copper(I)-catalyzed version of this reaction (CuAAC) is the most prominent example of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgbroadpharm.comwikipedia.org

This compound readily participates in these cycloadditions. The thermal reaction with an organic azide often yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. In contrast, the copper(I)-catalyzed reaction is highly regioselective, exclusively producing the 1,4-disubstituted triazole. organic-chemistry.org Ruthenium catalysts can also be employed, which characteristically yield the 1,5-disubstituted regioisomer. nih.gov This catalytic control over regioselectivity makes the azide-alkyne cycloaddition a highly versatile tool for synthesizing specifically substituted triazoles. organic-chemistry.orgfrontiersin.orgnih.govresearchgate.netnih.gov The reaction tolerates a wide variety of functional groups and can often be performed in benign solvents, including water. broadpharm.com

| Azide | Catalyst | Solvent | Product Regioisomer | Reference |

| Phenyl Azide | None (Thermal) | Toluene (B28343) | Mixture of 1,4 and 1,5 | organic-chemistry.orgresearchgate.net |

| Benzyl Azide | Cu(I) source (e.g., CuSO₄/NaAsc) | tBuOH/H₂O | 1,4-disubstituted | broadpharm.com |

| Aryl Azide | [Cp*RuCl] complex | Dichloromethane | 1,5-disubstituted | nih.gov |

This table summarizes the regiochemical outcomes of azide-alkyne cycloadditions with this compound under different catalytic conditions.

Nitrile Oxide, Nitrone, and Azomethine Ylide Cycloadditions

The electron-deficient alkyne triple bond in this compound makes it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. This class of reactions provides a powerful and atom-economical method for the synthesis of five-membered heterocyclic rings. The reactivity and regioselectivity of these cycloadditions are largely governed by frontier molecular orbital (FMO) theory.

Nitrile Oxide Cycloadditions: The reaction of nitrile oxides (R-C≡N⁺-O⁻) with alkynes is a well-established method for synthesizing isoxazoles. In the case of this compound, the ester group withdraws electron density, lowering the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital of the nitrile oxide (HOMO-dipole) and the LUMO of the this compound (LUMO-dipolarophile). This interaction favors the formation of one major regioisomer. Theoretical calculations on the cycloaddition of nitrile oxides to the related electron-deficient alkyne, methyl propiolate, predict that the carbon atom of the nitrile oxide will bond to the alkyne carbon bearing the ester group, leading to 3-substituted-4-carbomethoxyisoxazoles. The regioselectivity is influenced by both electronic effects and solvent polarity.

Nitrone Cycloadditions: Nitrones, which are N-oxides of imines, are versatile 1,3-dipoles that react with alkynes to yield Δ⁴-isoxazolines. As an electron-poor dipolarophile, the cycloaddition of this compound with a typical nitrone is predominantly controlled by the interaction of the nitrone's HOMO with the alkyne's LUMO (Sustmann Type III reaction). wikipedia.org According to FMO theory, this interaction directs the formation of the 4-substituted product. wikipedia.org The carbon atom of the nitrone, which has the largest coefficient in the nitrone's LUMO, preferentially bonds to the alkyne carbon with the largest HOMO coefficient (the carbon bearing the phenyl group), while the oxygen atom of the nitrone bonds to the alkyne carbon with the largest LUMO coefficient (the carbon bearing the ester group). This leads to the formation of isoxazolines with the ester group at the 4-position. wikipedia.org The regioselectivity can sometimes be reversed depending on the specific substituents on the nitrone and the reaction conditions. acs.org

Azomethine Ylide Cycloadditions: Azomethine ylides are nitrogen-based 1,3-dipoles that readily undergo cycloaddition with electron-deficient alkynes to form dihydropyrroles (pyrrolines). wikipedia.orgnih.gov These reactions are highly valuable for constructing nitrogen-containing heterocycles. acs.org The reaction is a concerted, suprafacial [4π+2π] cycloaddition. wikipedia.orgacs.org Due to the electron-withdrawing nature of the ester group in this compound, it serves as a reactive dipolarophile. mdpi.com Studies on similar systems, such as the reaction of o-hydroxyaryl azomethine ylides with methyl propiolate, have shown that the reaction proceeds efficiently to give the corresponding cycloadducts in high yields. acs.org The regioselectivity is dictated by the electronic properties of both the ylide and the alkyne, typically resulting in the formation of a single major regioisomer where the nucleophilic carbon of the ylide attacks the electrophilic β-carbon of the propiolate ester. nih.govacs.org

Transition Metal-Mediated Transformations of this compound

This compound is a versatile substrate in a variety of transition metal-catalyzed transformations, owing to the reactivity of its carbon-carbon triple bond. Catalysis by palladium, rhodium, and ruthenium allows for the construction of complex carbon skeletons and heterocyclic systems.

Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

While the classic Mizoroki-Heck reaction involves the coupling of an aryl or vinyl halide with an alkene, related Heck-type reactions can be performed with alkynes. mdpi.comsigmaaldrich.com The key mechanistic step is the carbopalladation of the alkyne, where an organopalladium species (R-Pd-X) adds across the triple bond. nih.gov This insertion generates a new vinylpalladium intermediate, which can then undergo further reactions.

The regioselectivity of the carbopalladation of this compound is influenced by steric and electronic factors. The palladium moiety typically adds to the carbon atom bearing the phenyl group, placing the organic group (from the organopalladium species) on the carbon atom bearing the ester group. This vinylpalladium intermediate can then be trapped or undergo subsequent reactions like β-hydride elimination if possible, or participate in cascade cyclizations. nih.gov For instance, palladium-catalyzed nucleomethylation of alkynes has been developed to construct methylated heterocycles, where the process involves a nucleopalladation of the alkyne followed by methylation. nih.gov

The Sonogashira reaction is a cornerstone of cross-coupling chemistry, typically involving the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This compound, being an internal alkyne, is not a standard substrate for the Sonogashira coupling reaction as it lacks the terminal C-H bond required for the formation of the key copper acetylide intermediate.

Therefore, direct functionalization of the this compound molecule via a standard Sonogashira mechanism is not feasible. However, the principles of palladium-catalyzed alkyne chemistry are relevant. This compound itself can be synthesized using Sonogashira-type conditions, for example, by coupling an aryl halide like iodobenzene (B50100) with methyl propiolate. Furthermore, palladium catalysts are extensively used in other coupling reactions of this compound, as detailed in the sections on carbopalladation and metal-catalyzed cyclizations.

Rhodium and Ruthenium-Catalyzed Cyclizations and Oligomerizations

Rhodium and ruthenium complexes are highly effective catalysts for cycloaddition and cyclization reactions involving alkynes, proceeding through the formation of metal-alkyne complexes. These reactions provide powerful methods for constructing complex polycyclic systems.

Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly well-known for mediating [2+2+2] cycloaddition reactions. This compound has been successfully employed as a coupling partner in the rhodium-catalyzed [2+2+2] carbocyclization with 1,6-enynes. rsc.org This reaction constructs bicyclohexadiene derivatives with high regioselectivity and, when using chiral ligands, high enantioselectivity. The regioselectivity is controlled by the choice of phosphine (B1218219) ligand, with sterically hindered ligands favoring the discrimination between the phenyl and methoxycarbonyl termini of the alkyne. rsc.org

| Entry | Ligand | Silver Salt | Solvent | Yield (%) | Regioisomeric Ratio (2a/3a) | ee (%) of 2a |

|---|---|---|---|---|---|---|

| 1 | (S)-BINAP | AgOTf | Benzene (B151609) | 27 | 2:1 | 86 |

| 2 | (S)-BINAP | AgBF₄ | THF | 51 | 2:1 | 91 |

| 3 | (S)-BINAP | AgSbF₆ | THF | 60 | 2:1 | 91 |

| 4 | (S)-Tol-BINAP | AgSbF₆ | THF | 70 | 3:1 | 94 |

| 5 | (S)-Xyl-BINAP | AgSbF₆ | THF | 74 | 19:1 | 96 |

Ruthenium-Catalyzed Reactions: Ruthenium catalysts are also versatile for various cycloaddition reactions, including [2+2] and [2+2+2] cycloadditions, as well as azide-alkyne cycloadditions (RuAAC) for forming triazole heterocycles. researchgate.net Ruthenium complexes can catalyze the cycloisomerization of enynes or diynes, which can then participate in further cyclizations to form complex heterocyclic structures like pyridines. For example, ruthenium-catalyzed azide-alkyne cycloadditions provide a complementary method to the more common copper-catalyzed reactions, yielding 1,5-disubstituted triazoles regioselectively. researchgate.net These methodologies can be applied to substrates like this compound for the synthesis of highly substituted heterocyclic frameworks.

Stereoselective Transformations

Stereoselective transformations of this compound allow for the controlled synthesis of specific stereoisomers, which is of significant importance in organic synthesis. These reactions can be categorized into enantioselective and diastereoselective processes, often employing chiral catalysts or auxiliaries to influence the stereochemical outcome.

One notable example of an enantioselective transformation involving this compound is the rhodium-catalyzed [2+2+2] carbocyclization reaction with 1,6-enynes. This reaction provides a powerful method for constructing complex polycyclic systems. The use of a chiral catalyst, derived from [RhCl(COD)]₂ and a chiral phosphine ligand such as (S)-BINAP, induces high enantioselectivity in the formation of bicyclohexadiene products. For instance, the reaction of a 1,6-enyne with this compound in the presence of a rhodium catalyst and (S)-BINAP can yield the major regioisomeric product with high enantiomeric excess (ee). However, the regioselectivity of the reaction with unsymmetrical alkynes like this compound can be a challenge, often leading to a mixture of regioisomers researchgate.netnih.gov. The efficiency and selectivity of this carbocyclization are influenced by factors such as the choice of solvent and the nature of the counterion.

The stereoselective reduction of the alkyne moiety in this compound represents another important transformation. While specific reagents and conditions for the direct, highly stereoselective reduction of this compound to cis-methyl cinnamate (B1238496) are not extensively detailed in the readily available literature, such transformations are typically achieved using catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) or other poisoned palladium catalysts in the presence of hydrogen gas. These catalysts are designed to deliver hydrogen to one face of the alkyne, leading to the syn-addition of hydrogen and the formation of the cis-alkene.

Diastereoselective reactions of this compound have also been explored. For example, in the context of developing synthetic routes to complex molecules, the addition of nucleophiles to the triple bond can proceed with diastereoselectivity when the substrate or the nucleophile contains a chiral center. The steric and electronic properties of the substituents on both the alkyne and the attacking species play a crucial role in determining the facial selectivity of the addition.

Table 1: Enantioselective Rhodium-Catalyzed [2+2+2] Carbocyclization of a 1,6-Enyne with this compound

| Entry | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | Regioisomeric Ratio | ee (%) of Major Isomer |

| 1 | (S)-BINAP | Benzene | 60 | 27 | 2:1 | 86 |

Data synthesized from research on rhodium-catalyzed carbocyclization reactions researchgate.net. The specific 1,6-enyne and detailed reaction conditions can influence the outcome.

Radical and Photochemical Reactivity Pathways of this compound

The carbon-carbon triple bond in this compound is susceptible to attack by radicals and can participate in photochemical reactions, leading to a variety of products through distinct mechanistic pathways.

Radical Additions to the Alkyne Triple Bond

Radical additions to the alkyne triple bond of this compound proceed via a chain mechanism, typically initiated by the homolytic cleavage of a radical initiator. The resulting radical adds to one of the sp-hybridized carbons of the alkyne, generating a vinyl radical intermediate. This intermediate can then propagate the chain by abstracting an atom or group from another molecule.

The regioselectivity of the initial radical addition is governed by the stability of the resulting vinyl radical. For this compound, the addition of a radical (R•) can occur at either the α-carbon (adjacent to the ester group) or the β-carbon (adjacent to the phenyl group). The phenyl group can stabilize an adjacent radical through resonance, while the ester group is electron-withdrawing. The interplay of these electronic effects, along with steric considerations, determines the preferred site of attack. For instance, the addition of thiyl radicals to alkynes is a well-established process. The stereochemistry of the resulting alkene is often a mixture of (E)- and (Z)-isomers, with the ratio depending on the reaction conditions and the nature of the radical and the alkyne.

Photoinduced Cycloaddition Reactions and Rearrangements

This compound can undergo photochemical reactions upon absorption of ultraviolet light. One of the most common types of photochemical reactions for unsaturated systems is the [2+2] cycloaddition. When irradiated in the presence of an alkene, this compound can potentially form a cyclobutene derivative. This reaction typically proceeds through an excited triplet state of the alkyne or the alkene, which then adds to the ground state of the other reactant in a stepwise manner, involving a 1,4-biradical intermediate. The stereochemistry of the resulting cyclobutene is dependent on the relative stability of the possible biradical intermediates and the kinetics of their cyclization versus rotation around the newly formed single bonds.

Photoinduced rearrangements of this compound are also conceivable, although specific examples are not widely documented in readily accessible literature. In general, photochemical rearrangements of phenyl-substituted acetylenic compounds can lead to complex skeletal reorganizations. For instance, irradiation could potentially induce isomerization to an allene or other isomeric structures through intramolecular hydrogen shifts or other rearrangement pathways. The specific outcome of such a reaction would be highly dependent on the reaction conditions, including the wavelength of light used and the presence of photosensitizers.

Acid/Base Catalyzed Transformations and Isomerizations of the Alkyne Moiety

The alkyne functionality in this compound can undergo transformations and isomerizations under both acidic and basic conditions. These reactions typically involve the protonation or deprotonation of the alkyne or adjacent atoms, leading to changes in the position of the triple bond or its conversion to other functional groups.

Under acidic conditions, the triple bond of this compound can be susceptible to hydration. The acid-catalyzed hydration of alkynes generally follows Markovnikov's rule, where the initial protonation of the triple bond leads to the formation of a vinyl cation. For this compound, protonation would preferentially occur at the α-carbon to form a more stable vinyl cation at the β-carbon, which is stabilized by the phenyl group. Subsequent attack by water would lead to an enol intermediate that tautomerizes to the corresponding ketone, in this case, methyl benzoylacetate. The kinetics of this reaction are dependent on the acid concentration and the temperature.

Base-catalyzed transformations of this compound can lead to isomerization of the alkyne moiety. In general, alkynes can undergo prototropic rearrangements in the presence of a strong base. This process involves the deprotonation of a carbon adjacent to the triple bond (a propargylic position) to form a propargyl anion, which is in equilibrium with an allenyl anion. Reprotonation at a different position can lead to an allene or a different alkyne. Since this compound lacks propargylic protons, this type of isomerization is not directly applicable.

However, the ester group in this compound can be susceptible to base-catalyzed hydrolysis or transesterification. Furthermore, strong bases could potentially add to the triple bond in a Michael-type addition, depending on the nature of the base and the reaction conditions. For instance, the addition of nucleophiles can be facilitated by a basic catalyst that activates the nucleophile.

Strategic Applications of Methyl Phenylpropiolate in Contemporary Chemical Synthesis

Building Block for Heterocyclic Compound Synthesis

The reactivity of the carbon-carbon triple bond in methyl phenylpropiolate, enhanced by the electron-withdrawing nature of the adjacent ester group, makes it an excellent Michael acceptor and a reactive partner in cycloaddition reactions. This inherent reactivity has been extensively exploited in the development of synthetic routes to various heterocyclic systems.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyridines, Indoles)

The incorporation of nitrogen atoms into cyclic structures is a cornerstone of medicinal and materials chemistry. This compound serves as a valuable precursor for the synthesis of several important classes of nitrogen-containing heterocycles, including pyrroles, pyridines, and indoles.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. While specific examples detailing the use of this compound in MCRs for the synthesis of a broad range of nitrogen heterocycles are still emerging, the analogous reactivity of similar activated alkynes suggests its high potential in this area. For instance, isocyanide-based multicomponent reactions are a powerful tool for the synthesis of polysubstituted pyrroles. rsc.org The general principle involves the reaction of an isocyanide, an activated alkyne like this compound, and a suitable third component to construct the pyrrole ring in a one-pot fashion.

A pseudo three-component reaction of 2-imidazoline with two equivalents of a terminal electron-deficient alkyne, such as methyl propiolate, has been shown to produce tetrasubstituted imidazolidines. urfu.ru These intermediates, rich in reactive sites, can undergo further transformations like aza-Claisen rearrangement to yield tetrasubstituted pyrroles. urfu.ru This domino route highlights a potential pathway for the synthesis of polysubstituted pyrroles from this compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Heterocyclic Product | Reference |

| 2-Imidazoline | Methyl propiolate | - | Tetrasubstituted pyrrole | urfu.ru |

| Isocyanide | Activated alkyne | Various | Polysubstituted pyrrole | rsc.org |

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are crucial for the construction of complex, polycyclic scaffolds. The application of this compound in annulation strategies for the synthesis of fused nitrogen heterocycles is an area of active research. Annulation reactions involving nitroalkenes have been reviewed as a versatile method for constructing five-membered nitrogen-containing heterocyclic rings, including pyrroles. researchgate.net

A tandem ring-forming strategy has been developed for the synthesis of polycyclic nitrogen heterocycles. mit.edu This approach utilizes a benzannulation reaction of substituted cyclobutenones with ynamides to form highly substituted anilines, which then undergo ring-closing metathesis to generate various nitrogen heterocycles. mit.edu While not directly involving this compound, this highlights the power of annulation strategies in building complex nitrogen-containing scaffolds, a field where this compound could potentially be employed.

Synthesis of Oxygen and Sulfur-Containing Heterocycles (e.g., Furans, Thiophenes, Coumarins)

Beyond nitrogen heterocycles, this compound is a valuable precursor for the synthesis of oxygen and sulfur-containing ring systems, which are prevalent in natural products and pharmaceuticals.

The reaction of phenols with ethyl phenylpropiolate, a close analog of this compound, has been demonstrated as a viable route to coumarins. chemsociety.org.ng This reaction can be mediated by Lewis acid catalysts such as iron(III) chloride, proceeding through a trans-esterification followed by a tandem Michael addition to yield 4-arylcoumarins. chemsociety.org.ng A palladium(II) acetate-catalyzed synthesis of 6,7-methylenedioxy-4-phenylcoumarin from sesamol and ethyl phenylpropiolate in trifluoroacetic acid has also been reported, offering a practical and convenient method for coumarin synthesis from electron-rich phenols. nih.gov

| Phenol Derivative | Alkyne | Catalyst | Heterocyclic Product | Yield | Reference |

| Phenol | Ethyl phenylpropiolate | FeCl3 | 4-Phenylcoumarin | 43-95% | chemsociety.org.ng |

| Sesamol | Ethyl phenylpropiolate | Pd(OAc)2 | 6,7-Methylenedioxy-4-phenylcoumarin | Not specified | nih.gov |

While the direct synthesis of furans from this compound is not extensively documented, the general synthesis of furans often involves cascade reactions of carbonyl compounds. researchgate.net Given the reactivity of its triple bond, this compound could potentially participate in such cascade reactions with suitable carbonyl-containing partners to afford substituted furans.

The synthesis of thiophenes, five-membered sulfur-containing aromatic heterocycles, can be achieved through various methods, including the Paal-Knorr thiophene synthesis from 1,4-dicarbonyl compounds and a sulfur source. derpharmachemica.com While direct routes from this compound are not well-established, its potential as a precursor to 1,4-dicarbonyl intermediates through various addition reactions opens up indirect pathways to thiophene synthesis. Furthermore, a novel skeletal editing of pyridines to afford thiophenes using elemental sulfur has been described, showcasing innovative approaches to thiophene synthesis that could potentially be adapted to precursors derived from this compound. nih.gov

Precursor for Advanced Materials Synthesis

The rigid, conjugated structure of this compound makes it an attractive monomer for the synthesis of polymers with unique optical and electronic properties. Its application in polymer chemistry, particularly in the formation of polyacetylenes and other functional polymers, has been an area of active research.

Applications in Polymer Chemistry (e.g., Polyacetylenes, Functional Polymers)

The polymerization of this compound can lead to the formation of poly(this compound), a substituted polyacetylene. The properties of the resulting polymer are highly dependent on the polymerization method employed.

Anionic polymerization of substituted acetylenes, including this compound, offers a pathway to polymers with controlled molecular weights and narrow polydispersity. The electron-withdrawing nature of the phenyl and ester groups influences the reactivity of the acetylenic bond towards anionic initiators. Research in this area has explored various initiator systems and reaction conditions to achieve well-defined polymer architectures.

Table 1: Anionic Polymerization of this compound - Representative Systems

| Initiator System | Solvent | Temperature (°C) | Resulting Polymer Characteristics |

| n-Butyllithium | Toluene (B28343) | -78 to 25 | Formation of oligomers and polymers with varying molecular weights. |

| Sodium Naphthalenide | THF | -78 | Controlled polymerization with potential for block copolymer synthesis. |

| Grignard Reagents | Diethyl Ether | 0 to 35 | Formation of polymers with moderate molecular weights. |

This table is illustrative and based on general principles of anionic polymerization of activated alkynes. Specific research data on this compound is limited in publicly available literature.

The resulting poly(this compound) often possesses a conjugated backbone, leading to interesting optical and electronic properties. The phenyl and ester side groups can influence the polymer's solubility, processability, and potential for post-polymerization modification.

The investigation of radical and cationic polymerization of this compound is less common compared to anionic methods. The triple bond in acetylenic monomers can be susceptible to side reactions, such as chain transfer and cyclization, under radical conditions, which can lead to branched or cross-linked materials. A study on the radical polymerization of methacrylates bearing an acetylenic moiety highlighted the challenges in controlling the polymerization of such monomers. afinitica.com

Cationic polymerization of this compound is also challenging. The electron-withdrawing nature of the substituents deactivates the triple bond towards electrophilic attack by cationic initiators. wikipedia.org For cationic polymerization to be successful, the monomer typically requires electron-donating groups to stabilize the propagating cationic species. wikipedia.org

Role in Monomer Design for Specialty Polymers with Tailored Properties